![molecular formula C14H22N2O4S B13409069 N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride) CAS No. 98517-73-8](/img/structure/B13409069.png)
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide, also known as Desmethyltiapride, is a chemical compound belonging to the class of benzamides. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves several steps. One common method includes the reaction of 2-hydroxy-5-(methylsulfonyl)benzoic acid with N,N-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its potential therapeutic effects. The compound may also influence other signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tiapride: A related benzamide with similar pharmacological properties.
Sulpiride: Another benzamide used in the treatment of psychiatric disorders.
Amisulpride: A benzamide derivative with antipsychotic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate dopamine receptors and other signaling pathways sets it apart from other similar compounds .
Properties
CAS No. |
98517-73-8 |
|---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)9-8-15-14(18)12-10-11(21(3,19)20)6-7-13(12)17/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
InChI Key |
SMMXTJMPESFCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


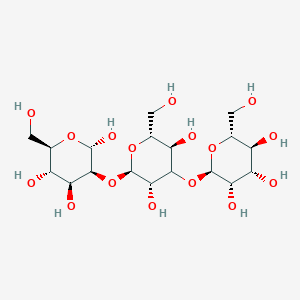



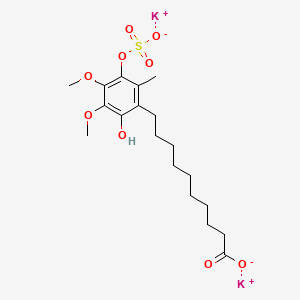

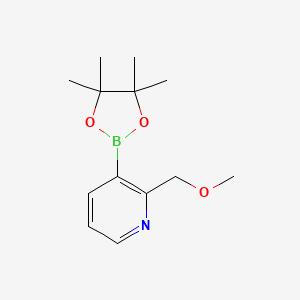
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)

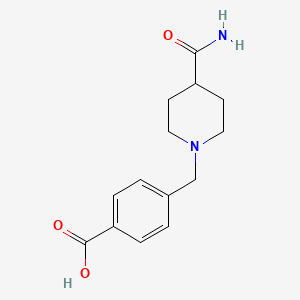

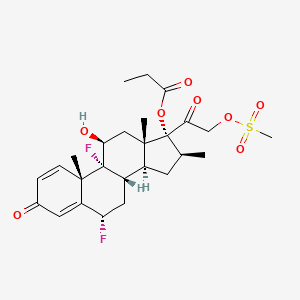

![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
